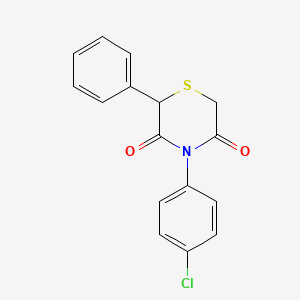
4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione (4CPTMD) is an organic compound with a wide range of applications in the scientific and medical fields. It is a cyclic thiomorpholine derivative with a chlorophenyl group attached to the nitrogen atom. 4CPTMD has a variety of properties that make it highly suitable for use in research and development. It is a stable compound with a low melting point, and it is soluble in a variety of organic solvents. It has a low toxicity, making it safe for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
One area of application involves the synthesis and structural analysis of chlorophenyl compounds. For instance, the synthesis and crystal structure of related chlorophenyl compounds have been explored, providing a foundation for understanding how substitutions on the phenyl ring influence molecular structure and interactions. Studies like those conducted by Lastovickova et al. (2018) and others highlight the importance of chlorophenyl derivatives in crystallography and material science, offering insights into molecular design and interaction mechanisms that could be relevant to the compound of interest (Lastovickova, La Scala, & Sausa, 2018).
Oxidizing Agent Properties
Chlorophenyl compounds have been investigated for their role as oxidizing agents. Zolfigol et al. (2006) described the use of a chlorophenyl-triazole-dione derivative as an effective oxidizing agent under mild conditions, suggesting potential chemical synthesis and catalytic applications for similar compounds (Zolfigol, Azarifar, Mallakpour, Mohammadpoor‐Baltork, Forghaniha, Maleki, & Abdollahi-Alibeik, 2006).
Antimicrobial and Antifungal Activity
Compounds with chlorophenyl groups have been evaluated for their antimicrobial and antifungal activities. The synthesis of novel antibacterial agents featuring the chlorophenyl motif, as researched by Sheikh et al. (2009), underscores the potential of chlorophenyl derivatives in developing new antimicrobial therapies (Sheikh, Ingle, & Juneja, 2009).
Photoluminescence and Electronic Applications
The photoluminescent properties of chlorophenyl-containing compounds, as investigated by Beyerlein and Tieke (2000), indicate potential applications in materials science, particularly in the development of organic electronic and photovoltaic devices (Beyerlein & Tieke, 2000).
Anticancer and Antitubercular Activities
Exploratory research into the anticancer and antitubercular properties of chlorophenyl derivatives, such as the work by Samala et al. (2014) and others, highlights the therapeutic potential of these compounds in treating various diseases (Samala, Kakan, Nallangi, Devi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-phenylthiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c17-12-6-8-13(9-7-12)18-14(19)10-21-15(16(18)20)11-4-2-1-3-5-11/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKBLAONALFJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626852.png)
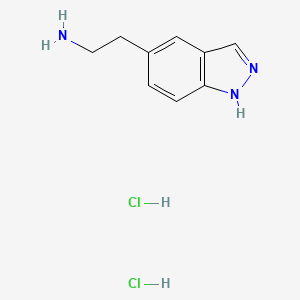
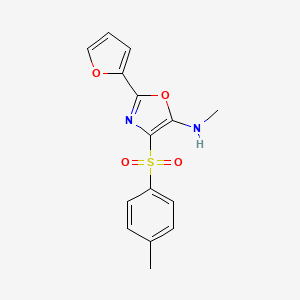
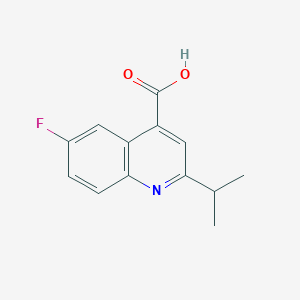
![N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2626860.png)
![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane]](/img/structure/B2626862.png)
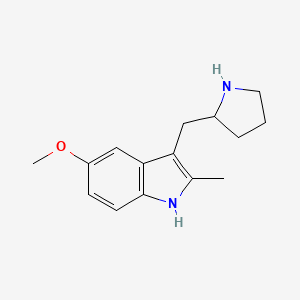
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2626866.png)
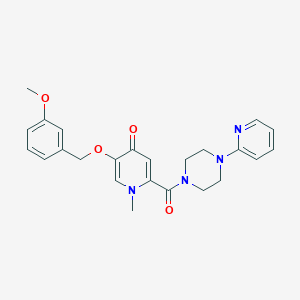
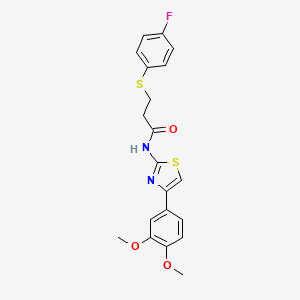
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2626869.png)
![1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2626870.png)
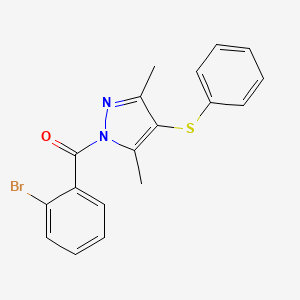
![N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2626872.png)